![molecular formula C5H7Br2N2O3PS B14385266 3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole CAS No. 87844-58-4](/img/structure/B14385266.png)
3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 4, and a dimethoxyphosphorothioyl group attached to the oxygen atom at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole typically involves the bromination of a pyrazole precursor followed by the introduction of the dimethoxyphosphorothioyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The dimethoxyphosphorothioyl group can be introduced using dimethyl phosphorothioate in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phosphorothioyl group.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and the phosphorothioyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Another brominated heterocycle with similar reactivity.
3,4-Dibromobenzaldehyde: A brominated aromatic compound with different functional groups.
Uniqueness
3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is unique due to the presence of both bromine atoms and the dimethoxyphosphorothioyl group, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
87844-58-4 |
|---|---|
Molecular Formula |
C5H7Br2N2O3PS |
Molecular Weight |
365.97 g/mol |
IUPAC Name |
(3,4-dibromopyrazol-1-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H7Br2N2O3PS/c1-10-13(14,11-2)12-9-3-4(6)5(7)8-9/h3H,1-2H3 |
InChI Key |
DUANKQPJMQCTAW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)ON1C=C(C(=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



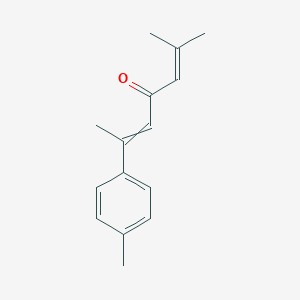
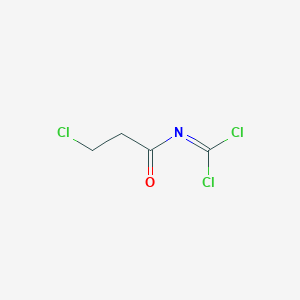
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)
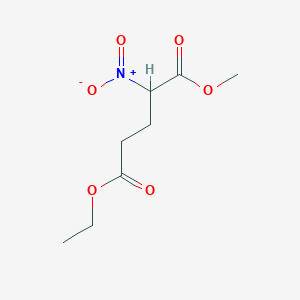
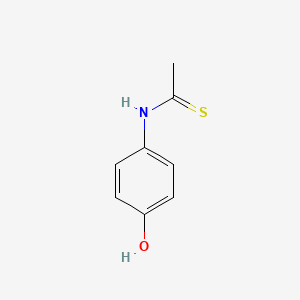

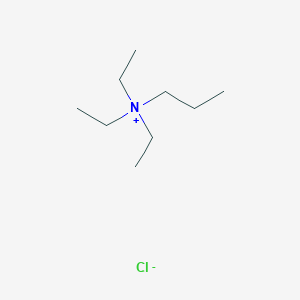

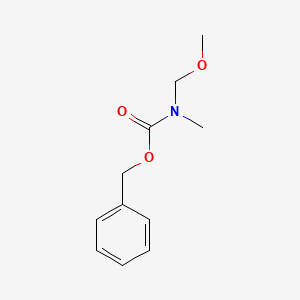
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
